

## The Development of SPR741: A Novel Polymyxin Analogue and Antibiotic Potentiator

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

SPR741, a novel, synthetically derived analogue of polymyxin B, represents a significant advancement in the strategy to combat multidrug-resistant (MDR) Gram-negative bacteria. Unlike its parent compound, SPR741 has been specifically engineered to minimize the inherent nephrotoxicity associated with polymyxins while retaining the ability to disrupt the outer membrane of Gram-negative pathogens.[1][2][3] This targeted modification results in a compound with minimal intrinsic antibacterial activity but a potent capacity to potentiate a wide range of otherwise ineffective antibiotics.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of SPR741, presenting key data and experimental methodologies for the scientific community.

# Introduction: The Challenge of Gram-Negative Resistance and the Advent of Potentiators

The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has created an urgent need for innovative therapeutic strategies. The complex outer membrane of these pathogens serves as a formidable barrier, preventing many antibiotics from reaching their intracellular targets.[7][8] One promising approach is the use of "potentiators," molecules that can permeabilize this outer membrane, thereby restoring or enhancing the activity of existing



antibiotics.[7] **SPR741** (also known as NAB741) emerged from this strategy as a clinical-stage candidate.[9][10]

### **Discovery and Chemical Optimization**

**SPR741** is a cationic peptide derived from polymyxin B.[10] Key structural modifications were introduced to mitigate the dose-limiting nephrotoxicity of polymyxins, which is primarily attributed to the molecule's positive charge and lipophilic fatty acid side chain.[1][2] In **SPR741**, the hydrophobic tail of polymyxin B is removed and replaced with an acetylated terminal amine, and a diaminobutyric acid (DAB) residue is substituted with a serine. These changes reduce both the hydrophobicity and the net positive charge of the molecule.[11]

Chemical Structure of SPR741

Molecular Formula: C44H73N13O13[7][12]

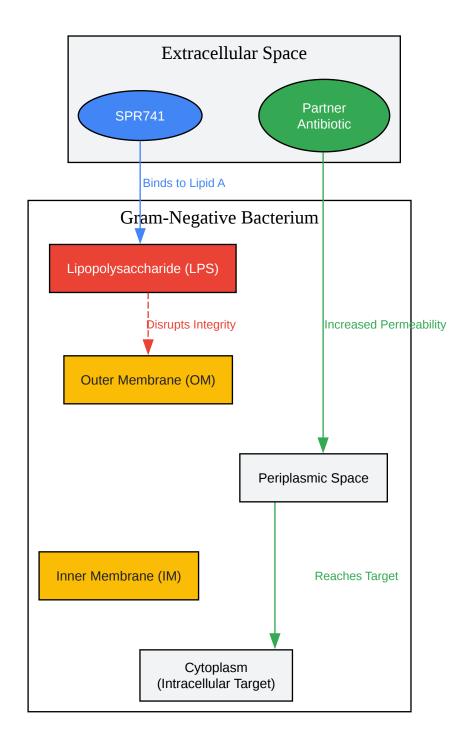
Molar Mass: 992.146 g·mol-1[7]

# Mechanism of Action: Perturbation of the Outer Membrane

**SPR741**'s primary mechanism of action is the disruption of the outer membrane of Gramnegative bacteria.[8][13] It interacts with the lipid A component of lipopolysaccharide (LPS), leading to a disorganization of the outer membrane's integrity.[13] This perturbation creates transient pores or channels, increasing the permeability of the membrane to other molecules, including co-administered antibiotics that would otherwise be excluded.[10][14]

Unlike polymyxin B, **SPR741** exhibits minimal activity against the inner cytoplasmic membrane, which is a key factor in its improved safety profile.[8][11] Studies using atomic force microscopy have visualized the undulating and crevice-forming effects of **SPR741** on the bacterial surface. [11] Furthermore, gene expression analyses have shown that **SPR741** induces the RcsAB stress response, a sensor for outer membrane perturbation.[8][11]





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Mechanism of **SPR741**-mediated antibiotic potentiation.

# Preclinical Development In Vitro Activity



**SPR741** has demonstrated the ability to significantly potentiate the activity of a broad range of antibiotics against various Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[6][7] This potentiation is evidenced by substantial reductions in the minimum inhibitory concentrations (MICs) of the partner antibiotics when coadministered with **SPR741**.

Table 1: In Vitro Potentiation of Various Antibiotics by SPR741 against E. coli

Antibiotic	E. coli Subset	MIC90 (mg/L) - Antibiotic Alone	MIC90 (mg/L) - Antibiotic + SPR741 (8 mg/L)	Fold- Decrease in MIC90	Reference
Minocycline	All	-	0.5 - 2	4 to 32-fold	[15]
Azithromycin	Non- AmpC/MBL producers	>16	2 - 4	≥8 to 16-fold	[16]
Fusidic Acid	All	>64	4 - 8	≥16 to 32-fold	[15]
Temocillin	KPC- producers	16	2	8-fold	[17]
Mecillinam	MBL- producers	>256	4	≥64-fold	[17]

### In Vivo Efficacy

The potentiation effect of **SPR741** has been confirmed in various animal models of infection, most notably the neutropenic murine thigh and pulmonary infection models.

Table 2: In Vivo Efficacy of **SPR741** in Combination Therapy



Animal Model	Pathogen	Combinatio n Therapy	Efficacy Endpoint	Outcome	Reference
Neutropenic Murine Thigh	MDR Enterobacteri aceae	Azithromycin + SPR741	Change in log10 CFU/thigh at 24h	-0.53 ± 0.82 log10 reduction	[18]
Murine Pulmonary	XDR A. baumannii	Rifampin + SPR741	Survival Rate	90% survival with combination vs. 50% with rifampin alone	[2]
Murine Pulmonary	XDR A. baumannii	Rifampin + SPR741	Bacterial Burden	2.0-log10 reduction vs. rifampin alone	[1]
Neutropenic Murine Thigh	E. coli, K. pneumoniae, E. cloacae, A. baumannii	Rifampin + SPR741	Bacterial Burden	Significant reductions below stasis	[19]

## **Clinical Development**

**SPR741** has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

#### **Pharmacokinetics**

In a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study (NCT03022175), **SPR741** was administered intravenously.[9][20]

Table 3: Pharmacokinetic Parameters of **SPR741** in Healthy Volunteers (Single Ascending Dose)



Dose (mg)	Cmax (μg/mL) (Mean ± SD)	AUC0-inf (μg·h/mL) (Mean ± SD)	t1/2 (h) (Mean ± SD)	Reference
100	10.3 ± 1.5	18.2 ± 3.4	$2.0 \pm 0.4$	[5]
200	20.1 ± 3.5	37.8 ± 7.2	2.2 ± 0.3	[5]
400	41.5 ± 7.1	80.3 ± 13.9	2.5 ± 0.4	[5]
800	85.1 ± 14.2	173.0 ± 31.9	2.8 ± 0.4	[5]

#### Key Findings:

- SPR741 demonstrated a linear and proportional pharmacokinetic profile with increasing single doses up to 800 mg.[5]
- The mean half-life (t1/2) after single doses ranged from 2.0 to 3.8 hours.[5][21]
- After multiple doses, the mean half-life was approximately 2.2 hours on day 1 and up to
   14.0 hours on day 14, with no evidence of accumulation.[3][4]
- A significant portion of the administered dose (>50% for doses of 100 to 800 mg) was excreted in the urine within the first 4 hours.[3][4]

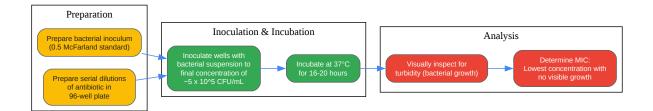
### **Safety and Tolerability**

**SPR741** was generally well-tolerated in Phase 1 trials at single doses up to 800 mg and multiple doses up to 600 mg every 8 hours for 14 days.[9] A subsequent drug-drug interaction study (NCT03376529) found that the pharmacokinetic profiles of **SPR741** and partner  $\beta$ -lactam antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) were unchanged upon coadministration.[3][4]

# **Experimental Protocols**In Vitro Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[5]





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Workflow for MIC determination via broth microdilution.

### **Synergy Testing: Checkerboard Assay**

The checkerboard assay is used to assess the synergistic effect of **SPR741** in combination with a partner antibiotic.

- Plate Setup: Two-fold serial dilutions of **SPR741** are made along the y-axis of a 96-well microtiter plate, and serial dilutions of the partner antibiotic are made along the x-axis.[22]
- Inoculation: Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL).[19]
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
  - FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[23]
  - Synergy: FICI ≤ 0.5
  - No interaction: 0.5 < FICI ≤ 4</li>
  - Antagonism: FICI > 4[23]



# In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[24][25]

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[9]
   [24]
- Infection: A defined inoculum of the bacterial pathogen (e.g., 10<sup>6</sup> 10<sup>7</sup> CFU/mL) is injected into the thigh muscle of the mice.[1]
- Treatment: Treatment with **SPR741**, the partner antibiotic, or the combination is initiated at a specified time post-infection (e.g., 2 hours).
- Assessment: At a predetermined endpoint (e.g., 24 hours post-infection), mice are
  euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial
  enumeration (CFU counting).
- Outcome: Efficacy is typically measured as the change in log10 CFU per thigh compared to the starting inoculum or an untreated control group.

#### Conclusion

**SPR741** is a promising antibiotic potentiator that addresses a critical need in the fight against Gram-negative bacterial infections. Through targeted chemical modifications, the toxicity associated with the polymyxin class has been significantly reduced while preserving the crucial outer membrane-disrupting activity. Preclinical and early clinical data have demonstrated its ability to restore the activity of numerous antibiotics against MDR pathogens. The continued development of **SPR741** in combination with various antibiotic partners holds the potential to provide valuable new treatment options for serious and life-threatening infections.

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